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Executive Summary
The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are

master transcriptional coactivators and histone acetyltransferases (HATs) that play a pivotal

role in orchestrating gene expression.[1][2][3] By catalyzing the acetylation of histone tails and

other proteins, they modulate chromatin structure and facilitate the assembly of the

transcriptional machinery, thereby influencing a vast array of cellular processes, including

proliferation, differentiation, and DNA repair.[4][5] Dysregulation of p300/CBP activity is

implicated in numerous diseases, most notably cancer, making them compelling therapeutic

targets.[6][7] This guide provides an in-depth technical overview of the function of p300/CBP,

the mechanisms of their inhibition, and the downstream consequences for gene regulation,

supported by quantitative data and detailed experimental protocols.

Core Function of p300/CBP in Gene Regulation
p300 and CBP are large, multi-domain proteins that act as central hubs for integrating diverse

signaling pathways to control gene transcription.[8] Their function can be dissected into three

primary mechanisms:

Histone Acetyltransferase (HAT) Activity: The core enzymatic function of p300/CBP is to

transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone
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tails, particularly H3K18 and H3K27.[9][10] This modification neutralizes the positive charge

of lysine, weakening the interaction between histones and DNA. This "loosening" of

chromatin, or euchromatin formation, increases the accessibility of DNA to transcription

factors and the RNA polymerase II machinery, generally leading to gene activation.[2][11]

Scaffolding and Co-activation: p300/CBP possess multiple protein-protein interaction

domains that allow them to act as molecular scaffolds.[3] They bridge DNA-binding

transcription factors (like p53, nuclear receptors, and CREB) with the basal transcription

apparatus, stabilizing the pre-initiation complex and enhancing transcriptional output.[1][12]

Non-Histone Protein Acetylation: Beyond histones, p300/CBP acetylate over 75 other

proteins, including transcription factors themselves (e.g., p53, MyoD, NF-κB).[12][13] This

acetylation can modulate the target protein's stability, DNA-binding affinity, subcellular

localization, and interaction with other proteins, adding another layer of regulatory control.

[12]

Mechanism of p300/CBP Inhibition
Given their critical role in promoting the expression of genes involved in cell growth and

survival, inhibiting p300/CBP has emerged as a promising anti-cancer strategy.[7][14] Small

molecule inhibitors typically target one of two key domains:

HAT Domain Inhibitors: These compounds, such as A-485, are competitive inhibitors that

bind to the catalytic active site of the HAT domain, preventing the transfer of acetyl groups to

histone and non-histone substrates.[1][5][13] This leads to a global reduction in key

acetylation marks like H3K27ac, resulting in a more condensed chromatin state and the

repression of target genes.[4][15]

Bromodomain Inhibitors: The bromodomain is a protein module that specifically recognizes

and binds to acetylated lysine residues.[16] Inhibitors like CCS1477 (Inobrodib) occupy the

acetyl-lysine binding pocket of the bromodomain, preventing p300/CBP from "reading" the

epigenetic landscape and docking onto acetylated chromatin.[17][18] This can displace

p300/CBP from enhancers and promoters, disrupting the transcriptional activation of key

oncogenes like the Androgen Receptor (AR) and c-Myc.[18][19]

The downstream effect of both inhibition strategies is the suppression of specific, lineage-

defining transcriptional programs that drive oncogenesis.[5][11]
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Figure 1: Logical flow of p300/CBP function and inhibition.
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Data Presentation: The Quantitative Impact of
Inhibition
The effects of p300/CBP inhibition can be quantified across biochemical, cellular, and

organismal levels. The following tables summarize key data for representative inhibitors.

Table 1: Biochemical Potency of p300/CBP Inhibitors
Compound Target Domain Target Protein

Potency (IC50 /
Kd)

Assay Type

A-485 HAT p300
9.8 nM (IC50)[1]

[11]

Biochemical HAT

Assay

A-485 HAT CBP
2.6 nM (IC50)[1]

[11]

Biochemical HAT

Assay

C646 HAT p300 400 nM (Ki)[13]
Biochemical HAT

Assay

CCS1477 Bromodomain p300 1.3 nM (Kd)[18]
Surface Plasmon

Resonance

CCS1477 Bromodomain CBP 1.7 nM (Kd)[18]
Surface Plasmon

Resonance

Table 2: Cellular Effects of p300/CBP Inhibition
Compound Cell Line Effect Measured Result

A-485 PC3 (Prostate) H3K27ac Levels
73 nM (EC50)

reduction[4]

A-485 WM2664 (Melanoma) H3K27ac Levels
0.59 µM (IC50)

reduction[4]

CCS1477 VCaP (Prostate) Cell Proliferation 0.049 µM (IC50)[17]

CCS1477 22Rv1 (Prostate) Cell Proliferation 0.096 µM (IC50)[17]

p300 shRNA Synovial Fibroblasts
Global H3K27ac

Levels

61.1% decrease (with

TNF)[16]
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Table 3: Impact on Gene Expression (in vivo)
Data from 22Rv1 prostate tumor xenografts treated with CCS1477.[19]

Gene Target Function Fold Change (Day 7)

c-myc Oncogene, Proliferation -2.7

AR Transcription Factor ~ -1.5

TMPRSS2 AR Target Gene Recovered after treatment

NKX3.1 AR Target Gene Recovered after treatment

| VEGFA | Angiogenesis | > -1.5 |

Signaling Pathways Modulated by p300/CBP
p300/CBP integrate signals from numerous critical pathways. Their inhibition can therefore

have profound effects on cellular decision-making.
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Figure 2: p300/CBP as a central node in oncogenic signaling.

Inhibition of p300/CBP can disrupt these pathways. For example, in castration-resistant

prostate cancer, inhibiting the p300/CBP bromodomain prevents co-activation of the Androgen

Receptor (AR), leading to downregulation of AR target genes and reduced tumor growth.[17]

[18] Similarly, p300/CBP are involved in TGF-β/SMAD signaling, Wnt/β-catenin pathways, and

the cellular response to hypoxia via HIF-1α, all of which are critical in cancer progression.[14]

Experimental Protocols
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Investigating the effects of p300/CBP inhibition requires specific molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq)
for H3K27ac
This protocol is used to map the genomic locations of H3K27 acetylation and assess how these

patterns change upon inhibitor treatment. This is a representative protocol synthesized from

standard methods.[2][14][20]
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1. Cell Culture & Treatment
Grow cells (e.g., 1-10 million)

Treat with p300/CBP inhibitor or DMSO vehicle

2. Cross-linking
Add 1% formaldehyde to culture medium

Incubate for 10 min at RT to cross-link proteins to DNA

3. Cell Lysis & Chromatin Shearing
Lyse cells to isolate nuclei

Shear chromatin to 200-600 bp fragments (sonication)

4. Immunoprecipitation (IP)
Incubate sheared chromatin with anti-H3K27ac antibody

Add Protein A/G magnetic beads to capture antibody-chromatin complexes

5. Washes & Elution
Wash beads to remove non-specific binding

Elute chromatin from beads

6. Reverse Cross-links & DNA Purification
Incubate at 65°C overnight to reverse cross-links

Treat with RNase A and Proteinase K
Purify DNA (e.g., column purification)

7. Library Preparation & Sequencing
Perform end-repair, A-tailing, and adapter ligation

Amplify library via PCR
Sequence on a high-throughput platform

8. Data Analysis
Align reads to reference genome

Perform peak calling
Differential binding analysis between inhibitor vs. vehicle

Click to download full resolution via product page

Figure 3: Experimental workflow for H3K27ac ChIP-seq.
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Detailed Methodology:

Cell Preparation and Cross-linking:

Culture cells to ~80-90% confluency. Treat one set with the desired concentration of a

p300/CBP inhibitor and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 2-

24 hours).

Add formaldehyde directly to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature with gentle shaking.

Quench the reaction by adding glycine to a final concentration of 125 mM.

Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

Chromatin Preparation:

Lyse the cell pellet in a buffer containing a non-ionic detergent (e.g., NP-40) to release

nuclei.

Lyse the nuclei in a shearing buffer (containing SDS).

Shear the chromatin to an average size of 200-600 bp using a probe sonicator. The

optimal sonication conditions must be empirically determined for each cell type.

Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific

background.

Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against

H3K27ac (e.g., Abcam ab4729).[6] A parallel sample with a non-specific IgG antibody

should be run as a negative control.

Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-

chromatin complexes.

DNA Purification:
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Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-

specifically bound proteins and DNA.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO3).

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6

hours or overnight.[21]

Digest remaining RNA and protein by sequential treatment with RNase A and Proteinase

K.[21]

Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

Sequencing and Analysis:

Prepare a sequencing library from the purified DNA.

Sequence the library on a platform like Illumina.

Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to

identify regions of H3K27ac enrichment. Compare peaks between inhibitor-treated and

control samples to identify differential regions.

In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic

activity of purified p300 or CBP. This protocol describes a common fluorescence-based

method.[7]

Materials:

Recombinant human p300 or CBP protein.

Histone H3 or H4 peptide substrate.

Acetyl-Coenzyme A (Acetyl-CoA).
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Test inhibitor compound.

HAT assay buffer.

Developer solution that reacts with free Coenzyme A (thiol-reactive probe).

384-well microplate, plate reader.

Methodology:

Reaction Setup: In a microplate, add the HAT assay buffer, the histone peptide substrate,

and the recombinant p300/CBP enzyme.

Inhibitor Addition: Add the test compound at various concentrations (to determine IC50) or a

vehicle control (DMSO). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the

enzyme.

Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA. Incubate at room

temperature for a defined period (e.g., 30-60 minutes).

Stop and Develop: Terminate the reaction by adding a stop solution. Add the developer

reagent, which will react with the free CoA-SH produced during the reaction to generate a

fluorescent signal.

Measurement: Incubate for ~20 minutes, then measure the fluorescence on a plate reader

(e.g., excitation 380 nm, emission 460 nm). The signal is proportional to the amount of free

CoA, and thus to the HAT activity.

Analysis: Calculate the percent inhibition for each compound concentration relative to the

vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay
This assay determines the effect of a p300/CBP inhibitor on the growth and survival of cancer

cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[17][22]

Principle: This assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells.
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Methodology:

Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include

wells with vehicle control (e.g., DMSO) and wells with no cells (for background

measurement).

Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell

culture conditions.

Assay Procedure:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Read the luminescence on a plate reader.

Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle

control wells (representing 100% viability). Plot the normalized values against the logarithm

of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50

value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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